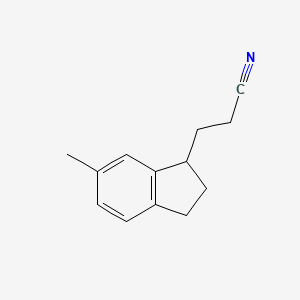
3-(6-Methyl-2,3-dihydro-1H-inden-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methyl-2,3-dihydro-1H-inden-1-yl)propanenitrile is an organic compound that features a unique structure combining an indane moiety with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-2,3-dihydro-1H-inden-1-yl)propanenitrile typically involves the reaction of 6-methyl-2,3-dihydro-1H-inden-1-one with a suitable nitrile source under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-2,3-dihydro-1H-inden-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Methyl-2,3-dihydro-1H-inden-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(6-Methyl-2,3-dihydro-1H-inden-1-yl)propanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The nitrile group can act as a bioisostere, mimicking other functional groups and enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
Indane: A structurally related compound with a similar indane moiety but lacking the nitrile group.
1-Methylindane: A methylated derivative of indane.
2-Methylindane: Another methylated derivative with the methyl group at a different position.
Uniqueness
3-(6-Methyl-2,3-dihydro-1H-inden-1-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62677-83-2 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(6-methyl-2,3-dihydro-1H-inden-1-yl)propanenitrile |
InChI |
InChI=1S/C13H15N/c1-10-4-5-12-7-6-11(3-2-8-14)13(12)9-10/h4-5,9,11H,2-3,6-7H2,1H3 |
InChI Key |
MSCPVMLUYOWLTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2CCC#N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


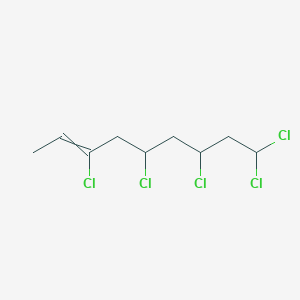
![2-Methyl-2-[(methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14521091.png)
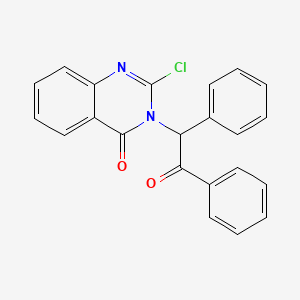
![{2-[Hydroxy(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14521099.png)
![1-Amino-3-{4-[2-(tert-butylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14521104.png)
![4-Amino-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-acetonitrile](/img/structure/B14521120.png)
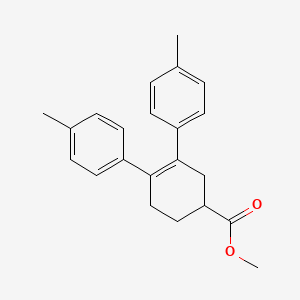

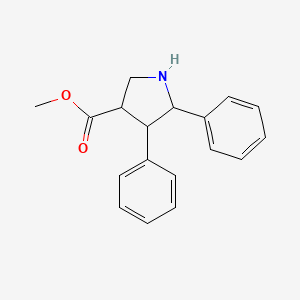
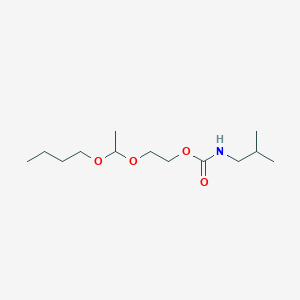
![[Hydroxy(phenoxy)phosphoryl]acetic acid](/img/structure/B14521152.png)
![P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N'-diphenylphosphonic diamide](/img/structure/B14521154.png)
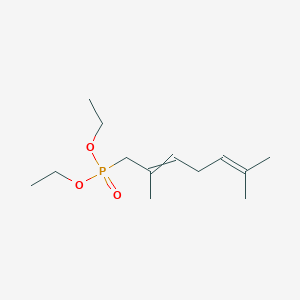
methanethione](/img/structure/B14521163.png)
